An In-depth Technical Guide to the Core Basic Properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane
An In-depth Technical Guide to the Core Basic Properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyl-3,8-diazabicyclo[3.2.1]octane, a conformationally constrained bicyclic diamine, serves as a pivotal scaffold in medicinal chemistry. Its rigid structure, incorporating elements of both piperazine and tropane skeletons, provides a unique three-dimensional framework for the design of novel therapeutic agents targeting the central nervous system (CNS). This technical guide offers a comprehensive examination of the fundamental physicochemical properties, synthesis, and foundational pharmacological characteristics of this important heterocyclic motif. By synthesizing dispersed data and providing field-proven insights, this document aims to empower researchers in leveraging the full potential of this versatile building block in drug discovery and development.
Introduction: The Strategic Importance of the 8-Methyl-3,8-diazabicyclo[3.2.1]octane Scaffold
The 3,8-diazabicyclo[3.2.1]octane framework is a recurring motif in a multitude of biologically active molecules. The addition of a methyl group at the 8-position introduces a key structural and electronic feature, influencing both the basicity and the steric profile of the molecule. This scaffold can be conceptualized as a rigidified analogue of N-methylpiperazine, where the ethylene bridge locks the conformation, reducing the entropic penalty upon receptor binding and allowing for a more defined presentation of substituents to their biological targets.
This structural rigidity is of paramount importance in drug design. By constraining the molecule's conformation, we can gain a clearer understanding of the structure-activity relationships (SAR) of its derivatives. This guide will delve into the core properties of the parent scaffold, providing the essential baseline knowledge required for its strategic deployment in the synthesis of novel drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a core scaffold is fundamental to its application in drug development, influencing formulation, pharmacokinetics, and pharmacodynamics.
Core Physicochemical Data
The basic properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane are summarized in the table below. These values are critical for predicting its behavior in biological systems and for designing synthetic modifications.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Predicted pKa | 10.05 ± 0.20 | ChemicalBook |
| Appearance | Viscous colorless oil | Paliulis et al., 2007 |
| Boiling Point | 115-116 °C (40 Torr) | ChemicalBook |
| Density | 0.970 ± 0.03 g/cm³ | ChemicalBook |
Insight for the Medicinal Chemist: The predicted high pKa value indicates that at physiological pH (7.4), 8-Methyl-3,8-diazabicyclo[3.2.1]octane will be predominantly protonated. This has significant implications for its solubility in aqueous media and its ability to engage in ionic interactions with biological targets. The basic nature of the nitrogens also presents opportunities for salt formation to improve the compound's handling and formulation properties.
Spectroscopic Characterization
The unique bicyclic structure of 8-Methyl-3,8-diazabicyclo[3.2.1]octane gives rise to a distinct spectroscopic fingerprint, essential for its identification and characterization.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 3.2 - 3.4 | m | 2H | H-1, H-5 (bridgehead) |
| ~ 2.8 - 3.0 | m | 4H | H-2, H-4 |
| ~ 2.42 | s | 3H | N-CH₃ |
| ~ 2.3 - 2.4 | m | 2H | H-6, H-7 (exo) |
| ~ 1.8 - 1.9 | m | 2H | H-6, H-7 (endo) |
| ~ 1.7 | br s | 1H | N-H |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~ 60-65 | C-1, C-5 |
| ~ 50-55 | C-2, C-4 |
| ~ 40-45 | N-CH₃ |
| ~ 25-30 | C-6, C-7 |
Expert Interpretation: The symmetry of the molecule simplifies the spectrum to some extent. The bridgehead protons (H-1 and H-5) are expected to appear as a multiplet at a relatively downfield position due to the influence of the two nitrogen atoms. The N-methyl group will be a sharp singlet, a characteristic feature for this class of compounds. The diastereotopic protons on the ethylene and propylene bridges will likely exhibit complex splitting patterns.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For an intermediate in the synthesis, 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, characteristic imide C=O stretches were observed at 1724 and 1673 cm⁻¹. For the final product, the most informative feature would be the N-H stretch of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹, and C-N stretching vibrations.
2.2.3. Mass Spectrometry (MS)
The molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 126. The fragmentation pattern would likely involve the loss of the N-methyl group and characteristic cleavages of the bicyclic ring system.
Synthesis of the 8-Methyl-3,8-diazabicyclo[3.2.1]octane Core
The construction of the 3,8-diazabicyclo[3.2.1]octane skeleton is a key challenge in the synthesis of its derivatives. An improved and scalable four-step synthesis starting from diethyl meso-2,5-dibromoadipoate has been reported, offering a practical route to this valuable building block.
Synthetic Workflow
The following diagram illustrates the synthetic pathway to 8-Methyl-3,8-diazabicyclo[3.2.1]octane.
Caption: Synthetic pathway to 8-Methyl-3,8-diazabicyclo[3.2.1]octane.
Detailed Experimental Protocol
This protocol is adapted from the work of Paliulis et al. (2007).
Step 1: Synthesis of Diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate
-
Rationale: This initial step establishes the five-membered ring and introduces the N-methyl group. The use of THF as a solvent was found to significantly improve the yield compared to previously reported methods using benzene.
-
Procedure:
-
To a solution of diethyl meso-2,5-dibromoadipoate in THF, add methylamine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction and purify by fractional distillation to yield the product.
-
-
Yield: 91.5%
Step 2: Synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione
-
Rationale: This is the crucial cyclization step that forms the bicyclic core. The high temperature is necessary to drive the intramolecular condensation.
-
Procedure:
-
Reflux a solution of diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate and benzylamine in xylene for 16 hours.
-
Evaporate the solvent and heat the residue to 210 °C for 18 hours.
-
Cool the reaction mixture and purify the crude product by vacuum distillation and recrystallization from ethyl acetate-hexane.
-
-
Yield: 34%
Step 3: Synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
-
Rationale: The imide functional groups are reduced to the corresponding amines using a powerful reducing agent, lithium aluminum hydride.
-
Procedure:
-
Add 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione to a suspension of LiAlH₄ in boiling dioxane.
-
Reflux the mixture until the reaction is complete.
-
Carefully quench the reaction and work up to isolate the product.
-
-
Yield: 65%
Step 4: Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane
-
Rationale: The final step involves the removal of the benzyl protecting group via catalytic hydrogenation.
-
Procedure:
-
Hydrogenate a solution of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane in methanol in the presence of a 10% Pd/C catalyst at 40 °C.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation.
-
-
Yield: 93%
-
Overall Yield: 19%
Foundational Pharmacological Properties and Applications in Drug Development
While the parent 8-Methyl-3,8-diazabicyclo[3.2.1]octane is primarily a synthetic building block, the pharmacological profile of its derivatives provides compelling evidence for its utility in CNS drug discovery. The scaffold has been incorporated into molecules targeting a range of receptors and transporters.
Logical Framework for Pharmacological Exploration
Caption: The central role of the scaffold in accessing diverse CNS targets.
Insights from Derivative Studies
-
Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of the 3,8-diazabicyclo[3.2.1]octane core have been synthesized as analogues of the potent natural analgesic, epibatidine[2]. One such derivative, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, displayed a high affinity for the α4β2 nAChR subtype with a Ki of 4.1 nM[3]. This highlights the scaffold's suitability for designing potent nAChR modulators, which are of interest for the treatment of pain, cognitive disorders, and neurodegenerative diseases. However, another study noted that substitution with an azatropane in a series of dibenzothiophene-based ligands resulted in diminished affinity for the α7 nAChR[4].
-
Dopamine and Serotonin Transporters (DAT and SERT): The rigidified piperazine-like structure of 8-methyl-3,8-diazabicyclo[3.2.1]octane makes it an attractive scaffold for designing monoamine reuptake inhibitors. Analogues have been developed that show high affinity for the dopamine transporter[2]. For instance, N-methyl- and N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane analogues of GBR 12935 and GBR 12909 demonstrated high affinity for DAT with IC₅₀ values of 8.0 and 8.2 nM, respectively, and high selectivity over the serotonin transporter[2]. This suggests the potential for developing treatments for conditions such as ADHD and depression.
-
Opioid Receptors: The 3,8-diazabicyclo[3.2.1]octane framework has also been explored for its potential as a scaffold for opioid receptor ligands. A number of derivatives have been synthesized and evaluated for their analgesic properties, with some showing significant affinity for μ-opioid receptors[1].
The Self-Validating System in Protocol Design: The synthetic and analytical protocols described herein form a self-validating system. The successful synthesis of the target molecule, confirmed by the spectroscopic data, provides the necessary foundation for its use in further chemical transformations. The biological data from derivatives, in turn, validates the rationale for using this scaffold in drug design, creating a feedback loop that drives further innovation.
Conclusion and Future Directions
8-Methyl-3,8-diazabicyclo[3.2.1]octane is a molecule of significant strategic importance for medicinal chemists and drug development professionals. Its rigid, bicyclic structure offers a pre-organized framework for the precise positioning of pharmacophoric elements, making it an ideal starting point for the design of potent and selective CNS-active agents. This guide has consolidated key information on its physicochemical properties, provided a detailed and robust synthetic protocol, and highlighted the pharmacological potential of its derivatives.
Future research should focus on obtaining a complete and formally assigned set of spectroscopic data for the parent compound to serve as a definitive reference. Furthermore, a systematic investigation into the pharmacological profile of the unsubstituted scaffold itself would provide a valuable baseline for understanding the contributions of various substituents to biological activity. The continued exploration of this versatile building block is certain to yield novel drug candidates with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.
References
- Paliulis, O., Peters, D., Miknius, L., & Šačkus, A. (2007). IMPROVED SYNTHESIS OF 8-METHYL-3, 8-DIAZABICYCLO [3.2.1] OCTANE.
-
PubChem. (n.d.). 8-Methyl-3,8-diazabicyclo[3.2.1]octane. National Center for Biotechnology Information. Retrieved from [Link]
- Cignarella, G., Barlocco, D., Gaviraghi, G., Pinna, G. A., Cignarella, G., Barlocco, D., ... & Sullivan, J. P. (1998). and Disubstituted-3,8-diazabicyclo [3.2. 1] octane Derivatives as Analgesics Structurally Related to Epibatidine. Journal of medicinal chemistry, 41(5), 674-681.
- Kuhar, M. J., Carroll, F. I., & GBR 12909 and GBR 12935 piperazine analogues containing a 3, 8-diazabicyclo [3.2. 1] octane ring system: synthesis and binding to the dopamine transporter. (2006). Bioorganic & medicinal chemistry letters, 16(16), 4282-4286.
- Füredi, A., Gündisch, D., & Steinbach, J. (2018). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Molecules, 23(10), 2603.
